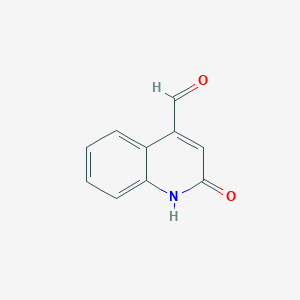
2-Oxo-1,2-dihydroquinoline-4-carbaldehyde
Übersicht
Beschreibung
2-Oxo-1,2-dihydroquinoline-4-carbaldehyde , also known as 4-formyl-2-quinolone , is a heterocyclic organic compound. Its chemical structure features a quinoline ring system with an aldehyde functional group at position 4. Quinoline derivatives exhibit diverse biological and pharmacological properties, making this compound an interesting subject of study .
Synthesis Analysis
The synthesis of 2-oxo-1,2-dihydroquinoline-4-carbaldehyde involves various methods. One common approach is the condensation reaction between 2-aminobenzaldehyde and acetylacetone . This reaction yields the desired compound along with water as a byproduct. Other synthetic routes may involve cyclization reactions or modifications of existing quinoline derivatives .
Molecular Structure Analysis
The molecular formula of 2-oxo-1,2-dihydroquinoline-4-carbaldehyde is C₁₀H₇NO₂ . Its structure consists of a quinoline ring fused with an aldehyde group. The carbonyl group (C=O) at position 4 imparts reactivity and influences its biological properties. The aromaticity of the quinoline ring contributes to its stability and electronic properties .
Chemical Reactions Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis of Copper (II) Complexes
The compound is used in the synthesis of copper (II) complexes. These complexes have been studied for their structure and activity relationships . The ligand was prepared by the condensation reaction of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with 4-methylbenzohydrazide in methanol medium .
DNA and Protein Interaction Studies
The ligand and its copper (II) complexes can interact with DNA through intercalation . Understanding the DNA binding properties of these complexes is important because of their potential uses, such as drugs, regulators of gene expression, and tools for molecular biology .
Antioxidative Activity
The ligand and its copper (II) complexes have significant radical scavenging activity against free radicals . This antioxidative activity can be useful in various biological and chemical processes.
Cytotoxic Activity
The copper (II) complexes of the ligand exhibited more effective cytotoxic activity against HeLa and HEp-2 cells than the corresponding ligand . This suggests potential applications in cancer treatment.
Antibacterial Activity
Copper (II) complexes with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde hydrazones have shown antibacterial activity . This could lead to potential applications in the development of new antibacterial agents.
Anticancer Activity
These compounds have been investigated as DNA intercalators applied in chemotherapy as agents inhibiting DNA replication of fast-growing malignant cells . This suggests potential applications in the development of new anticancer drugs.
Wirkmechanismus
Target of Action
It has been suggested that the compound may interact with dna and proteins .
Mode of Action
It has been suggested that the compound and its copper (ii) complexes can interact with dna through intercalation . This means that the compound inserts itself between the base pairs in the DNA helix, which can disrupt the normal functioning of the DNA molecule.
Result of Action
It has been suggested that the compound and its copper (ii) complexes exhibit significant radical scavenging activity against free radicals . This suggests that the compound may have antioxidant properties.
Eigenschaften
IUPAC Name |
2-oxo-1H-quinoline-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-7-5-10(13)11-9-4-2-1-3-8(7)9/h1-6H,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYXGFNDDQVELE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301324 | |
| Record name | 2-oxo-1,2-dihydroquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-1,2-dihydroquinoline-4-carbaldehyde | |
CAS RN |
15495-16-6 | |
| Record name | NSC142454 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142454 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-oxo-1,2-dihydroquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-6,7,8,9-tetrahydropyrido[2,1-f]purine](/img/structure/B3348036.png)
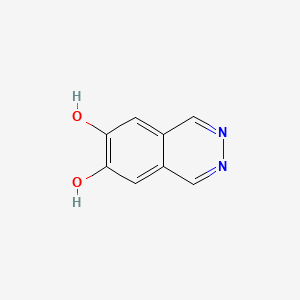
![6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one](/img/structure/B3348059.png)
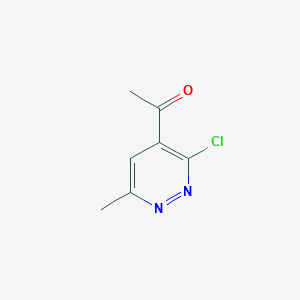
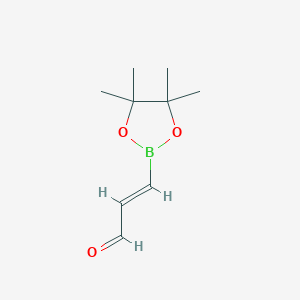
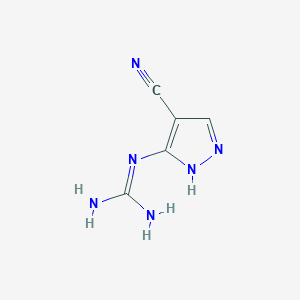

![7-Methyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B3348090.png)

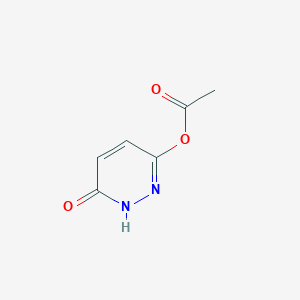


![Benzaldehyde, 2-hydroxy-5-methyl-3-[(4-methyl-1-piperazinyl)methyl]-](/img/structure/B3348124.png)
